[1-[2-[(6-Methylpyridazin-3-yl)amino]ethyl]piperidin-3-yl]methanol
Description
[1-[2-[(6-Methylpyridazin-3-yl)amino]ethyl]piperidin-3-yl]methanol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Properties
IUPAC Name |
[1-[2-[(6-methylpyridazin-3-yl)amino]ethyl]piperidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-11-4-5-13(16-15-11)14-6-8-17-7-2-3-12(9-17)10-18/h4-5,12,18H,2-3,6-10H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWSPYSJMBUBLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCCN2CCCC(C2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [1-[2-[(6-Methylpyridazin-3-yl)amino]ethyl]piperidin-3-yl]methanol involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. Common synthetic routes include:
Cyclization Reactions: Formation of the piperidine ring through cyclization reactions involving appropriate precursors.
Amination Reactions: Introduction of the amino group through amination reactions.
Hydroxylation Reactions: Introduction of the hydroxyl group through hydroxylation reactions.
Industrial production methods often involve optimizing these reactions for higher yields and purity. Techniques such as microwave irradiation and the use of specific catalysts can enhance reaction efficiency .
Chemical Reactions Analysis
[1-[2-[(6-Methylpyridazin-3-yl)amino]ethyl]piperidin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[1-[2-[(6-Methylpyridazin-3-yl)amino]ethyl]piperidin-3-yl]methanol has diverse scientific research applications, including:
Mechanism of Action
The mechanism of action of [1-[2-[(6-Methylpyridazin-3-yl)amino]ethyl]piperidin-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to [1-[2-[(6-Methylpyridazin-3-yl)amino]ethyl]piperidin-3-yl]methanol include other piperidine derivatives, such as:
N-(1-hydroxyethyl)-3-methyl-4-hydroxypiperidine: Another piperidine derivative with similar structural features.
4-Piperidinemethanol: A related compound used in various chemical applications.
The uniqueness of [1-[2-[(6-Methylpyridazin-3-yl)amino]ethyl]piperidin-3-yl]methanol lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
